Regulatory and Analytical Differentiation: Butyl 2-oxobutanoate as a Pemafibrate-Specific Impurity Standard
Butyl 2-oxobutanoate is unequivocally identified as a specific impurity, 'Pemafibrate Impurity 26' (CAS 16942-56-6), in the synthesis of the hyperlipidemia drug Pemafibrate . This is a direct, application-specific differentiator from other 2-oxobutanoate esters (e.g., methyl, ethyl) and other butyl esters, as they represent different chemical entities and would not be valid as the reference standard for this specific impurity. The product is offered as a certified reference standard with a specified purity of 95% for use in pharmaceutical R&D and regulatory submissions .
| Evidence Dimension | Application-specific identity as a pharmaceutical impurity reference standard |
|---|---|
| Target Compound Data | Designated as 'Pemafibrate Impurity 26' (Purity: 95%) |
| Comparator Or Baseline | Methyl 2-oxobutanoate / Ethyl 2-oxobutanoate / tert-Butyl 2-oxobutanoate |
| Quantified Difference | Different chemical entity (butyl vs. methyl/ethyl/tert-butyl), not an interchangeable reference standard. |
| Conditions | Pharmaceutical impurity profiling and quality control context for Pemafibrate. |
Why This Matters
For a procurement decision in a regulated pharmaceutical environment, this application-specific identity is the single most critical selection criterion, rendering other analogs irrelevant.
